1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone
Description
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c32-24(15-33-21-8-6-20(7-9-21)19-4-2-1-3-5-19)30-12-10-29(11-13-30)22-14-23(27-17-26-22)31-18-25-16-28-31/h1-9,14,16-18H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQBDMXXMLYTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N9O , with a molecular weight of 419.5 g/mol . The structure incorporates a triazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N9O |
| Molecular Weight | 419.5 g/mol |
| Key Functional Groups | Triazole, Pyrimidine, Piperazine |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole and pyrimidine rings often act as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism and the synthesis of sterols .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell functions .
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Biological Activity Data
Recent studies have highlighted the compound's significant biological activities:
- Antitubercular Activity : In a study assessing various derivatives for their activity against Mycobacterium tuberculosis, compounds similar to the target exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .
- Cytotoxicity : Evaluation using HEK-293 (human embryonic kidney) cells showed that most active compounds were non-toxic at effective concentrations .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Antimycobacterial Agents : A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis. Among them, one compound demonstrated an IC90 value of 40.32 μM, showcasing its potential as an antitubercular agent .
- Antimicrobial Efficacy : Research focused on the synthesis of triazole derivatives showed that certain analogs were effective against ESKAPE pathogens, displaying variable potency patterns .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer effects:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | BT-474 | 0.99 ± 0.01 | Induction of apoptosis via cell cycle arrest |
| Inhibition of Colony Formation | BT-474 | Not specified | Concentration-dependent inhibition |
| Tubulin Polymerization Inhibition | Various | Not specified | Binding to colchicine site on tubulin |
Case Studies
Several studies have documented the biological effects of triazole derivatives akin to this compound:
- Cytotoxicity in Breast Cancer Cells : A study reported significant cytotoxicity against breast cancer cell lines (e.g., BT-474 and MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. The study employed MTT assays for quantification and validated findings through clonogenic assays.
- Apoptosis Induction Studies : In vitro studies demonstrated that treatment with triazole derivatives resulted in increased apoptotic populations, as evidenced by flow cytometric analysis.
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that specific functional groups attached to the triazole ring significantly influence biological activity, suggesting pathways for further optimization in drug design.
Other Potential Applications
Beyond oncology, the compound may hold promise in other therapeutic areas:
- Antifungal Activity : Triazole compounds are known for their antifungal properties, which could be explored further.
- Neuropharmacology : Given the piperazine moiety's presence, potential applications in treating neurological disorders may also be investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:
Pharmacological and Physicochemical Properties
- Triazole vs. Thienopyrimidine Cores: The triazole group in the target compound enhances CYP-binding affinity compared to thienopyrimidine derivatives, which prioritize kinase inhibition .
- Piperazine Linker : The piperazine ring enhances solubility via protonation at physiological pH, contrasting with piperidine-containing analogues, which exhibit higher blood-brain barrier penetration .
Q & A
Basic: What are the common synthetic routes for this compound, and how are critical intermediates validated?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of pyrimidine and piperazine cores. Key steps include:
- Triazole-pyrimidine coupling : A Sonogashira or Buchwald-Hartwig reaction may introduce the 1,2,4-triazole moiety to the pyrimidine ring under palladium catalysis .
- Piperazine linkage : The pyrimidine-triazole intermediate is coupled to the piperazine ring via nucleophilic substitution or amidation .
- Biphenyl ether formation : A Williamson ether synthesis connects the biphenyl group to the ethanone backbone .
Validation : Intermediates are confirmed using -/-NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for triazole), high-resolution mass spectrometry (HRMS) for molecular ion peaks, and HPLC for purity (>95%) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?
Discrepancies arise due to the compound’s amphiphilic structure (polar triazole/pyrimidine vs. hydrophobic biphenyl). To address this:
- LogP calculations : Use software like MarvinSketch to predict partition coefficients (e.g., experimental logP ~2.8 vs. calculated ~3.1) .
- Co-solvent systems : Test blends like DMSO:water (1:4) or PEG-400:ethanol to enhance solubility without precipitation .
- Solid dispersion : Formulate with poloxamers or cyclodextrins to improve bioavailability .
Basic: What pharmacological targets are hypothesized based on structural motifs?
The compound’s triazole-pyrimidine core suggests kinase inhibition (e.g., EGFR or CDK2), while the piperazine-biphenyl system may modulate GPCRs (e.g., serotonin or histamine receptors).
- Kinase assays : Test inhibition via ATP-binding pocket competition using fluorescence polarization .
- GPCR screening : Use HEK-293 cells transfected with H1/H4 histamine receptors to measure cAMP or Ca signaling .
Advanced: How can regioselectivity challenges during triazole incorporation be optimized?
Unwanted regioisomers (e.g., 1,3- vs. 1,4-triazole) may form due to competing reaction pathways. Mitigation strategies:
- Protecting groups : Temporarily block reactive pyrimidine N-sites with tert-butoxycarbonyl (Boc) .
- Catalytic control : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise 1,4-triazole formation .
- Kinetic monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate the desired isomer .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and stability?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .
- Spectroscopy : -NMR (e.g., biphenyl protons at δ 7.4–7.6 ppm) and FT-IR (C=O stretch at ~1680 cm) .
- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis byproducts .
Advanced: How can SAR studies rationalize contradictory activity data across cell lines?
Divergent IC values (e.g., 10 μM in HeLa vs. 50 μM in MCF-7) may stem from:
- Target expression variability : Validate target protein levels via Western blot .
- Metabolic differences : Use liver microsomes to assess cytochrome P450-mediated inactivation .
- Membrane permeability : Measure logD (pH 7.4) and correlate with cellular uptake via LC-MS/MS .
Basic: What are the recommended storage conditions to prevent degradation?
- Short-term : Store at −20°C in amber vials under argon to prevent oxidation .
- Long-term : Lyophilize with trehalose as a cryoprotectant and store at −80°C .
Advanced: How can computational modeling predict off-target interactions?
- Docking simulations : Use AutoDock Vina to screen against the ChEMBL database; focus on conserved ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
Basic: What in vitro assays are suitable for initial toxicity profiling?
- Cytotoxicity : MTT assay in HEK-293 cells (IC >100 μM suggests low toxicity) .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC <10 μM indicates high risk) .
Advanced: How can isotopic labeling aid in metabolite tracking?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
